![molecular formula C10H20N2O4 B083814 3-[4-(2-carboxyethylamino)butylamino]propanoic acid CAS No. 14209-33-7](/img/structure/B83814.png)
3-[4-(2-carboxyethylamino)butylamino]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(2-carboxyethylamino)butylamino]propanoic acid, also known as spermate 2, is an organic compound belonging to the class of beta amino acids and derivatives. These compounds are characterized by having an amino group (-NH2) attached to the beta carbon atom. This compound is a relatively under-researched compound, with limited literature available on its properties and applications .
Preparation Methods
The synthetic routes and reaction conditions for spermic acid 2 are not well-documented in the literature. it is known that beta amino acids and their derivatives can be synthesized through various methods, including the Strecker synthesis, reductive amination, and the Mannich reaction. Industrial production methods for spermic acid 2 have not been extensively studied or reported .
Chemical Reactions Analysis
3-[4-(2-carboxyethylamino)butylamino]propanoic acid, like other beta amino acids, can undergo various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the gain of electrons, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may play a role in metabolic pathways involving beta amino acids.
Medicine: Its derivatives could be explored for potential therapeutic applications.
Industry: It could be used in the production of polymers or other industrial chemicals.
Mechanism of Action
The mechanism by which spermic acid 2 exerts its effects is not well-understood. it is likely to interact with molecular targets and pathways involved in amino acid metabolism. Further research is needed to elucidate the specific molecular targets and pathways involved .
Comparison with Similar Compounds
3-[4-(2-carboxyethylamino)butylamino]propanoic acid can be compared with other beta amino acids and their derivatives. Some similar compounds include:
Beta-alanine: A naturally occurring beta amino acid involved in the synthesis of carnosine.
Beta-phenylalanine:
Beta-leucine:
Properties
CAS No. |
14209-33-7 |
---|---|
Molecular Formula |
C10H20N2O4 |
Molecular Weight |
232.28 g/mol |
IUPAC Name |
3-[4-(2-carboxyethylamino)butylamino]propanoic acid |
InChI |
InChI=1S/C10H20N2O4/c13-9(14)3-7-11-5-1-2-6-12-8-4-10(15)16/h11-12H,1-8H2,(H,13,14)(H,15,16) |
InChI Key |
DGMOQCHIPOPXEK-UHFFFAOYSA-N |
SMILES |
C(CCNCCC(=O)O)CNCCC(=O)O |
Canonical SMILES |
C(CCNCCC(=O)O)CNCCC(=O)O |
Key on ui other cas no. |
14209-33-7 |
physical_description |
Solid |
Synonyms |
N,N'-bis(2-carboxyethyl)-1,4-diaminobutane spermic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.